4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 3-methylbenzoate
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Overview
Description
4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 3-methylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including nitro, ester, and hydrazone, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 3-methylbenzoate typically involves a multi-step process. One common approach is the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-nitrophenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with 3-methylbenzoic acid chloride under basic conditions to yield the final product.
Reaction Conditions:
-
Step 1: Condensation reaction
- Reagents: 4-(dimethylamino)benzaldehyde, 2-nitrophenylhydrazine
- Solvent: Ethanol
- Temperature: Room temperature
- Time: 2-3 hours
-
Step 2: Esterification reaction
- Reagents: Hydrazone intermediate, 3-methylbenzoic acid chloride
- Solvent: Dichloromethane
- Base: Triethylamine
- Temperature: 0-5°C
- Time: 1-2 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl), water, reflux
Substitution: Electrophiles such as alkyl halides, solvents like dichloromethane, room temperature
Major Products Formed
Oxidation: 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-aminophenyl 3-methylbenzoate
Reduction: 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 3-methylbenzoic acid
Substitution: Various substituted hydrazone derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and material science.
Biology
In biology, the compound’s hydrazone moiety can interact with biological molecules, making it useful in the development of biochemical probes and sensors. It can also be used in the study of enzyme mechanisms and inhibition.
Medicine
In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with various biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a subject of interest in pharmaceutical research.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications in the manufacturing of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 3-methylbenzoate involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl benzoate
- 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 4-methylbenzoate
- 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 2-methylbenzoate
Uniqueness
The uniqueness of 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 3-methylbenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or selectivity towards certain biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H22N4O5 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[4-[(E)-[[4-(dimethylamino)benzoyl]hydrazinylidene]methyl]-2-nitrophenyl] 3-methylbenzoate |
InChI |
InChI=1S/C24H22N4O5/c1-16-5-4-6-19(13-16)24(30)33-22-12-7-17(14-21(22)28(31)32)15-25-26-23(29)18-8-10-20(11-9-18)27(2)3/h4-15H,1-3H3,(H,26,29)/b25-15+ |
InChI Key |
OXEIAQHIRBIPHW-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)N(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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